

# Application Notes and Protocols: Cyclopropanation Reactions in Pyridine Synthesis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	5-Chloro-6-cyclopropylpyridin-3- OL
CAS No.:	1355067-18-3
Cat. No.:	B1456991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Fusion of Pyridine and Cyclopropane Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of molecular design.[4] Similarly, the cyclopropane ring, despite its inherent strain, is a highly sought-after pharmacophore.[1][5][6] Its unique conformational rigidity and electronic character allow it to serve as a versatile "bioisostere" for various functional groups, enhancing metabolic stability, binding affinity, and potency.[1][6]

The combination of these two motifs—the pyridyl-cyclopropane—creates a powerful structural scaffold with significant potential for developing novel therapeutics.[1] This guide provides an

in-depth exploration of key cyclopropanation methodologies tailored for the synthesis of pyridine-containing molecules, offering detailed protocols and mechanistic insights to empower researchers in this dynamic field.

## Methodology 1: Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of pyridyl cyclopropanes, primarily through the reaction of an alkene with a metal carbene intermediate. Rhodium and palladium complexes are particularly effective for this transformation, often utilizing stabilized diazo compounds as carbene precursors.<sup>[7]</sup>

### Scientific Rationale & Mechanistic Overview

The catalytic cycle typically begins with the reaction of a diazo compound (e.g., ethyl diazoacetate or a pyridyl-substituted diazo compound) with a coordinatively unsaturated transition-metal complex, such as dirhodium tetraacetate  $[\text{Rh}_2(\text{OAc})_4]$ . This step involves the extrusion of dinitrogen gas ( $\text{N}_2$ ) to form a highly reactive metal carbene (or carbenoid) intermediate. This electrophilic carbene is then transferred to an alkene in a concerted, stereospecific manner, yielding the cyclopropane product and regenerating the metal catalyst for the next cycle.<sup>[8]</sup> The stereochemistry of the starting alkene is thus preserved in the final product.<sup>[5]</sup>

### Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

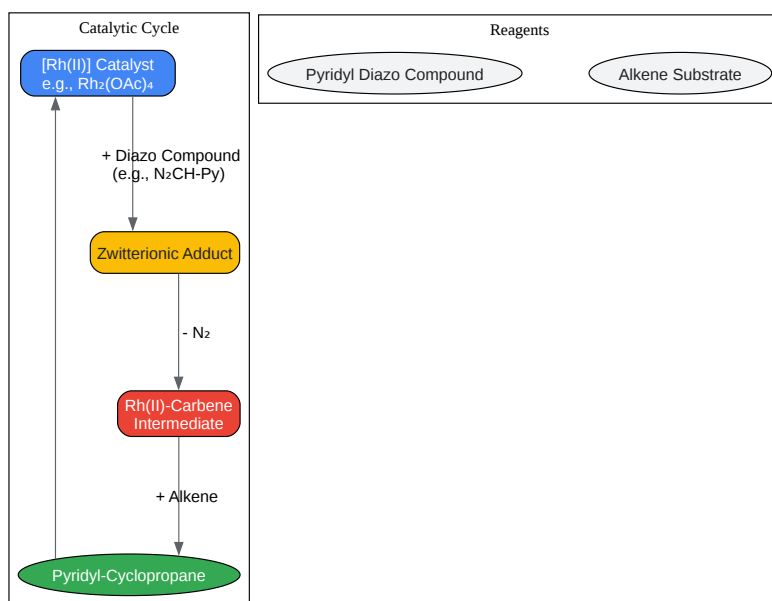


Fig. 1: Rhodium-catalyzed cyclopropanation cycle.

[Click to download full resolution via product page](#)

Caption: Fig. 1: Rhodium-catalyzed cyclopropanation cycle.

## Protocol 1: $\text{Rh}_2(\text{OAc})_4$ -Catalyzed Cyclopropanation of 4-Vinylpyridine

This protocol describes the cyclopropanation of 4-vinylpyridine with ethyl diazoacetate (EDA), a common and commercially available carbene precursor.

#### Materials:

- Dirhodium(II) tetraacetate [Rh<sub>2</sub>(OAc)<sub>4</sub>]
- 4-Vinylpyridine
- Ethyl diazoacetate (EDA), solution in dichloromethane (DCM)
- Anhydrous dichloromethane (DCM)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk flask, syringe, etc.)
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: To a dry 100 mL Schlenk flask under an argon atmosphere, add dirhodium(II) tetraacetate (0.5-1.0 mol%).
- Solvent and Substrate Addition: Add 40 mL of anhydrous DCM to the flask, followed by 4-vinylpyridine (1.0 eq). Stir the solution at room temperature.
- EDA Addition: Using a syringe pump for controlled addition, add a solution of ethyl diazoacetate (1.1 eq) in 10 mL of anhydrous DCM to the reaction mixture over 4-6 hours.
  - Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, preventing its dimerization and potential explosive decomposition.<sup>[9]</sup> It also ensures the catalytic cycle proceeds efficiently.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the vinylpyridine starting material indicates completion.

- Quenching: Upon completion, carefully quench any residual EDA by adding a few drops of acetic acid.
- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate.

Quantitative Data Summary:

Catalyst	Alkene Substrate	Carbene Source	Yield (%)	Diastereomeric Ratio (trans:cis)	Reference
Pd(OAc) <sub>2</sub>	2-Vinylpyridine	Diazomethane	Good	Not specified	[7]
Rh <sub>2</sub> (OAc) <sub>4</sub>	Styrene	Pyridyl Diazoacetate	70-95%	Varies with substrate	General knowledge
Co(PDI)Br <sub>2</sub>	Styrene	CH <sub>2</sub> Br <sub>2</sub> /Zn	60-80%	N/A	[10]

## Methodology 2: Biocatalytic Asymmetric Cyclopropanation

Harnessing the exquisite selectivity of enzymes offers a green and powerful alternative for synthesizing chiral pyridyl cyclopropanes. Engineered hemoproteins, such as myoglobin variants, have emerged as highly effective biocatalysts for asymmetric carbene transfer reactions.[1][11]

### Scientific Rationale & Mechanistic Overview

This cutting-edge approach utilizes pyridotriazoles as stable, solid, and readily accessible carbene precursors, avoiding the hazards associated with diazo compounds.[1][11] In the presence of a reducing agent (e.g., sodium dithionite), the ferric (Fe<sup>3+</sup>) heme cofactor of the engineered myoglobin is reduced to its ferrous (Fe<sup>2+</sup>) state. The pyridotriazole coordinates to

this active site and, through a series of steps, releases dinitrogen to form a heme-bound carbene intermediate.[1] This iron-porphyrin carbene then undergoes a stereoselective cyclopropanation reaction with an olefin substrate, guided by the chiral environment of the protein's active site.[1][8] This method can provide access to specific enantiomers with high selectivity.[1][11]

## Diagram: Biocatalytic Cyclopropanation Workflow

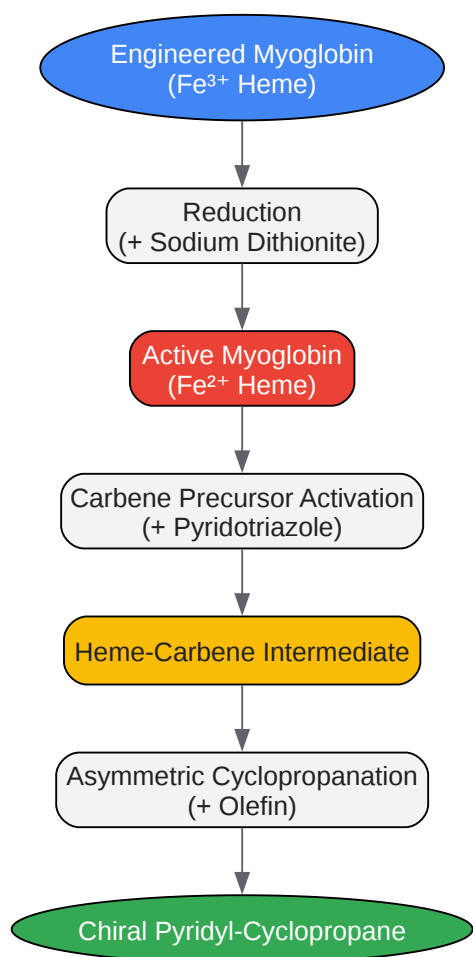


Fig. 2: Workflow for enzymatic pyridyl cyclopropane synthesis.

[Click to download full resolution via product page](#)

Caption: Fig. 2: Workflow for enzymatic pyridyl cyclopropane synthesis.

## Protocol 2: Myoglobin-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from the work of Arnold and co-workers and describes the synthesis of an optically active pyridine-containing cyclopropane.[1]

Materials:

- Engineered myoglobin variant (expressed and purified)
- 7-Bromo-1,2,3-pyridotriazole (carbene precursor)
- 4-Bromostyrene (olefin substrate)
- Sodium dithionite
- Anaerobic environment (glovebox or Schlenk line)
- Phosphate buffer (e.g., 50 mM potassium phosphate, pH 8.0)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Environment Preparation: All steps should be performed under anaerobic conditions to prevent oxidation of the reduced heme cofactor.
- Reaction Mixture Preparation: In a sealed vial inside a glovebox, prepare a solution containing the engineered myoglobin (e.g., 20  $\mu$ M) in phosphate buffer.
- Substrate Addition: Add the 4-bromostyrene (e.g., 15 mM) and the 7-bromo-1,2,3-pyridotriazole (e.g., 10 mM).

- Initiation: Initiate the reaction by adding a freshly prepared solution of sodium dithionite (e.g., 10 mM).
  - Causality Note: Sodium dithionite is the reducing agent that converts the myoglobin to its catalytically active Fe(II) state. The reaction will not proceed without it.
- Incubation: Seal the vial and allow the reaction to proceed at room temperature for a specified time (e.g., 3 hours), typically with gentle agitation.
- Workup: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
- Purification and Analysis: Dry the combined organic layers (e.g., over Na<sub>2</sub>SO<sub>4</sub>), concentrate, and purify the product by flash chromatography. Analyze the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary (Selected Examples):

Myoglobin Variant	Olefin	Yield (%)	Enantiomeric Excess (ee %)	Diastereomeric Ratio	Reference
Mb(H64V,V68A)	4-Bromostyrene	99%	98% (S,S)	>20:1	[1]
Mb(L104A)	4-Bromostyrene	99%	98% (R,R)	>20:1	[1]
Mb(H64V,V68A)	2-Vinylnaphthalene	99%	99% (S,S)	>20:1	[1]

## Methodology 3: Simmons-Smith and Related Reactions

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide ( $\text{ICH}_2\text{ZnI}$ ).<sup>[5][12]</sup> It is particularly valuable for its functional group tolerance and stereospecificity.

## Scientific Rationale & Mechanistic Overview

The active reagent is prepared in situ from diiodomethane ( $\text{CH}_2\text{I}_2$ ) and a zinc-copper couple or diethylzinc ( $\text{Et}_2\text{Zn}$ ).<sup>[5][12][13]</sup> The resulting carbenoid is electrophilic and reacts with the alkene via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.<sup>[12]</sup> A key feature is the ability of nearby hydroxyl groups to direct the cyclopropanation to the syn face, a property that has been widely exploited in natural product synthesis.<sup>[14]</sup> While the pyridine nitrogen is basic, the reaction is compatible with pyridyl-substituted alkenes. Pyridine can also be used to quench the reaction by scavenging the Lewis acidic zinc iodide byproduct.<sup>[15]</sup>

## Protocol 3: Simmons-Smith Cyclopropanation of 2-(But-3-en-1-yl)pyridine

Materials:

- Zinc-Copper couple (Zn-Cu)
- Diiodomethane ( $\text{CH}_2\text{I}_2$ )
- 2-(But-3-en-1-yl)pyridine
- Anhydrous diethyl ether
- Iodine (a small crystal for activation)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution

Procedure:

- Reagent Activation: In a flame-dried, three-necked flask equipped with a condenser and an argon inlet, place the Zn-Cu couple (2.2 eq). Add a small crystal of iodine to activate the zinc surface.

- Solvent and Substrate: Add anhydrous diethyl ether, followed by the 2-(but-3-en-1-yl)pyridine (1.0 eq).
- Carbenoid Formation: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.
  - Causality Note: The formation of the organozinc carbenoid on the surface of the zinc is the key step. Proper activation of the zinc is crucial for good yields.[\[14\]](#)
- Reaction: After the initial exotherm subsides, stir the reaction at room temperature or gentle reflux until TLC analysis indicates the consumption of the starting material (typically 12-24 hours).
- Quenching and Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extraction: Filter the mixture through a pad of Celite to remove zinc salts, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and concentrate. Purify the residue by column chromatography to obtain 2-(2-cyclopropyl-ethyl)pyridine.

## Methodology 4: Pyridinium Ylide Mediated Cyclopropanation

This method involves the reaction of a pyridinium ylide with an electron-deficient alkene, following a Michael-Initiated Ring Closure (MIRC) pathway.[\[16\]](#) It is an effective strategy for synthesizing highly substituted, electron-poor cyclopropanes.

### Scientific Rationale & Mechanistic Overview

A pyridinium salt, typically an N-phenacylpyridinium bromide, is first deprotonated with a base (e.g., triethylamine) to form a pyridinium ylide in situ.[\[16\]](#) This ylide acts as a nucleophile and undergoes a Michael addition to an electron-deficient alkene (e.g., an arylidenemalononitrile).

The resulting zwitterionic intermediate then undergoes an intramolecular nucleophilic substitution ( $S_N2$ ), where the newly formed carbanion attacks the carbon atom attached to the pyridine ring, displacing pyridine as a leaving group to form the cyclopropane ring.[16]

## Diagram: Pyridinium Ylide MIRC Mechanism

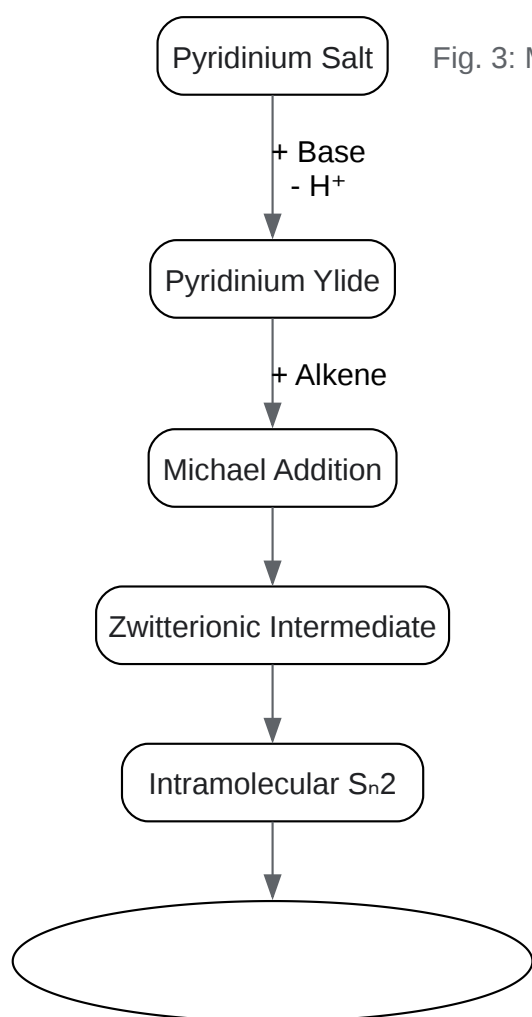


Fig. 3: Michael-Initiated Ring Closure (MIRC) mechanism.

[Click to download full resolution via product page](#)

Caption: Fig. 3: Michael-Initiated Ring Closure (MIRC) mechanism.

## Protocol 4: One-Pot Tandem Synthesis of Polysubstituted Cyclopropanes

This efficient one-pot, two-step protocol combines the formation of the pyridinium salt and the alkene with the final cyclopropanation step.[16]

Materials:

- Phenacyl bromide (or other  $\alpha$ -halo ketone)
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Pyridine
- Triethylamine (TEA)
- Acetonitrile (ACN)

Procedure:

- Intermediate Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), phenacyl bromide (1.0 eq), and pyridine (1.0 eq) in acetonitrile.
- Stirring: Stir the mixture at room temperature for 4-12 hours. During this time, two reactions occur concurrently: the Knoevenagel condensation of the aldehyde and malononitrile (catalyzed by pyridine) to form the electron-deficient alkene, and the reaction of phenacyl bromide with pyridine to form the N-phenacylpyridinium bromide salt.[16]
- Cyclopropanation: Add triethylamine (1.5 eq) to the reaction mixture.
  - Causality Note: The stronger base, TEA, is required to deprotonate the pyridinium salt to form the reactive ylide. Pyridine itself is not basic enough to efficiently catalyze the cyclopropanation step.[16]
- Reaction Completion: Stir for an additional 6 hours at room temperature. Monitor by TLC.

- **Workup and Purification:** Upon completion, concentrate the solvent. The product often precipitates and can be collected by filtration and recrystallized to yield the pure, diastereomerically trans-configured cyclopropane derivative.[16]

## Troubleshooting and Safety Considerations

- **Diazo Compounds:** Diazomethane and related compounds are toxic and potentially explosive.[17][18] They should only be handled by trained personnel in a well-ventilated fume hood using appropriate glassware (no ground glass joints).[7] Consider using safer alternatives like pyridotriazoles when possible.[1]
- **Simmons-Smith Reaction:** The reaction can be exothermic and sensitive to moisture. Ensure all glassware is thoroughly dried. The quality of the zinc-copper couple is crucial for reactivity.
- **Biocatalysis:** Maintaining strict anaerobic conditions is essential for the activity of the engineered enzymes. Protein expression and purification require specialized biochemical laboratory facilities.
- **Low Yields:** In transition-metal catalysis, ensure the catalyst is active and not poisoned. In ylide chemistry, ensure the base is strong enough and added at the correct stage.

## Conclusion and Future Outlook

The synthesis of pyridyl-cyclopropanes is a vibrant area of research, driven by the immense potential of these scaffolds in drug discovery. This guide has detailed four robust methodologies, from classic organometallic reactions to modern biocatalytic transformations. The choice of method depends on the desired substitution pattern, required stereochemistry, and available resources. Asymmetric catalysis, particularly leveraging enzymatic and chiral transition-metal systems, will continue to dominate the field, providing ever-more precise and efficient routes to these high-value molecules. The continued development of C-H functionalization techniques may also offer novel, step-economical pathways to these important structures in the future.[2][19]

## References

- D. K. B. Applegate, et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. *Journal of the American Chemical Society*. [[Link](#)]
- D. K. B. Applegate, et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC. NIH. [[Link](#)]
- J. V. Obligacion, et al. (2015). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. *Journal of the American Chemical Society*. [[Link](#)]
- Y. Wang, et al. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. PubMed. [[Link](#)]
- Y. Deng, et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. *The Journal of Organic Chemistry*. [[Link](#)]
- X. Wang, et al. (2021). Dearomative cyclization of pyridines/isoquinolines with cyclopropanones: access to indolizinones and benzo-fused indolizinones. *Chemical Communications*. [[Link](#)]
- N. V. Kulkarni, et al. (2015). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. [[Link](#)]
- Simmons–Smith reaction. (2024). Wikipedia. [[Link](#)]
- Activation of cyclopropanes by transition metals. (2023). Wikipedia. [[Link](#)]
- Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition. (2012). *Chinese Journal of Chemistry*. [[Link](#)]
- Diazomethane (CH<sub>2</sub>N<sub>2</sub>). (2024). Master Organic Chemistry. [[Link](#)]
- A. J. Wootton, et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. *Organic Letters*. [[Link](#)]
- M. D. Green, et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. *Nature Reviews Chemistry*. [[Link](#)]

- S. Maity, et al. (2022). C–H functionalization of pyridines. *Organic & Biomolecular Chemistry*. [\[Link\]](#)
- Z. Xu, et al. (2023). Continuous synthesis and transformation of diazomethane. *E3S Web of Conferences*. [\[Link\]](#)
- Functionalization of pyridine. a. Examples of active pharmaceutical... (2024). *ResearchGate*. [\[Link\]](#)
- Functionalization of pyridines. (2024). *ResearchGate*. [\[Link\]](#)
- Cyclopropanation. (2024). *Wikipedia*. [\[Link\]](#)
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation... (2024). *ACS Publications*. [\[Link\]](#)
- M. I. Khan, et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. *Molecules*. [\[Link\]](#)
- C. Zhu, et al. (2022). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. *Chemical Communications*. [\[Link\]](#)
- D. A. Vargas, et al. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. *Journal of the American Chemical Society*. [\[Link\]](#)
- Simmons-Smith Reaction. (n.d.). *NROChemistry*. [\[Link\]](#)
- Metal-catalyzed cyclopropanations. (2024). *Wikipedia*. [\[Link\]](#)
- J. L. Allen, et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. *Journal of the American Chemical Society*. [\[Link\]](#)
- Pyridines – synthesis, reactions and applications. (2021). *YouTube*. [\[Link\]](#)
- Reaction Pathways of the Simmons–Smith Reaction. (2024). *ResearchGate*. [\[Link\]](#)

- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [[Link](#)]
- The Effect of Substituents on the Pyridine Ring... (2024). ResearchGate. [[Link](#)]
- Research concept and cyclopropanation with pre-formed pyridinium ylides. (2024). ResearchGate. [[Link](#)]
- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [[Link](#)]
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
5. Cyclopropanation - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
6. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
9. [e3s-conferences.org](https://e3s-conferences.org) [[e3s-conferences.org](https://e3s-conferences.org)]
10. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
11. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- [12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Simmons-Smith Reaction | NROChemistry \[nrochemistry.com\]](#)
- [14. Simmons-Smith Reaction \[organic-chemistry.org\]](#)
- [15. Simmons–Smith reaction - Wikipedia \[en.wikipedia.org\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [18. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [19. Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols: Cyclopropanation Reactions in Pyridine Synthesis\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1456991/docs#application-notes-and-protocols-cyclopropanation-reactions-in-pyridine-synthesis\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check